molecular formula C17H23ClN4O2S B10953136 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10953136
M. Wt: 382.9 g/mol
InChI Key: PUMKHFOSJNPHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: Although detailed synthetic routes are scarce, one approach involves the reaction of 5-chloro-2-methylbenzenamine with 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride, followed by cyclization with piperazine.

      Industrial Production: Information on industrial-scale production methods is limited due to its rarity.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: These reactions can yield diverse products, such as substituted piperazines or derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in medicinal chemistry and organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Limited studies, but it may have therapeutic applications.

      Industry: Rarely used industrially due to its specialized nature.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives, such as 1,4-bis(4-methylpiperazin-1-yl)butane, exhibit structural similarities.

      Uniqueness: Its combination of functional groups sets it apart.

    Remember that due to its rarity, comprehensive data may be limited Researchers continue to explore its properties and applications

    Properties

    Molecular Formula

    C17H23ClN4O2S

    Molecular Weight

    382.9 g/mol

    IUPAC Name

    1-(5-chloro-2-methylphenyl)-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine

    InChI

    InChI=1S/C17H23ClN4O2S/c1-4-22-14(3)17(12-19-22)25(23,24)21-9-7-20(8-10-21)16-11-15(18)6-5-13(16)2/h5-6,11-12H,4,7-10H2,1-3H3

    InChI Key

    PUMKHFOSJNPHHR-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.